molecular formula C13H17BrN2O2 B1403869 Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate CAS No. 847406-13-7

Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate

Cat. No.: B1403869
CAS No.: 847406-13-7
M. Wt: 313.19 g/mol
InChI Key: CEZIJGBDNLFOLM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Scientific Research Applications

Scientific Research Applications

Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate has been explored for various applications:

Chemistry

  • Building Block : It serves as a building block for synthesizing more complex organic molecules.
  • Reagent in Organic Reactions : The compound is used in various organic reactions due to its reactive functional groups.

Biology

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.
  • Anticancer Research : Ongoing research is investigating its efficacy as an anticancer agent, with mechanisms involving apoptosis induction in cancer cells.

Medicine

  • Therapeutic Agent Development : Researchers are exploring its potential as a therapeutic agent for diseases such as cancer and bacterial infections.

Industry

  • Material Development : It is utilized in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition of bacterial growth, highlighting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The bromine atom in the pyridine ring and the piperidine moiety play crucial roles in its binding to target proteins and enzymes . The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate, identified by the CAS number 847406-13-7, is a compound with a molecular formula of C₁₃H₁₇BrN₂O₂ and a molecular weight of approximately 313.19 g/mol. This compound features a piperidine ring with a brominated pyridine moiety, which contributes to its unique biological properties. Research into its biological activity is limited but suggests potential applications in various fields, including medicinal chemistry and agriculture.

  • Molecular Formula: C₁₃H₁₇BrN₂O₂
  • Molecular Weight: 313.19 g/mol
  • Density: Approximately 1.4 g/cm³
  • Boiling Point: Around 401.7 °C at 760 mmHg

Potential Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity:
    • Preliminary studies indicate that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.
  • Anticancer Properties:
    • There is ongoing research into the compound's potential as an anticancer agent. Its structural similarities to other known anticancer compounds suggest it may interact with cellular pathways involved in cancer progression .
  • Neuroactive Properties:
    • The compound may possess neuroactive properties, as indicated by its structural features that are common in compounds known to affect the central nervous system (CNS). This warrants further investigation into its effects on neuronal signaling and behavior.

The mechanism of action for this compound likely involves interactions with specific molecular targets within biological systems. The bromine atom in the pyridine ring and the piperidine moiety are thought to play crucial roles in binding to target proteins and enzymes, potentially influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their reported biological activities:

Compound NameStructural FeaturesBiological Activity
1-(5-Bromopyridin-3-yl)piperidin-4-oneLacks ethoxy groupPotential neuroactive properties
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylateDifferent pyridine substitutionAntimicrobial activity
N-MethylpiperidinoneSimilar piperidine structureCNS effects

This comparison highlights how structural variations can influence biological activity, suggesting that modifications to this compound may yield compounds with enhanced efficacy.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research has shown that compounds with similar structures often exhibit significant biological activities:

  • Antimycobacterial Activity:
    • A study investigating novel chemical entities against Mycobacterium tuberculosis found that compounds with brominated pyridine derivatives showed promising anti-tubercular activity. This suggests that this compound could be explored for similar applications .
  • CNS Modulation:
    • Research into piperidine derivatives has indicated their potential to modulate neurotransmitter systems, which could be relevant for developing treatments for neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate, and how can reaction yields be optimized?

Methodological Answer: A common approach involves coupling reactions between piperidine-4-carboxylate derivatives and brominated pyridinyl groups. For example, amide coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) with 1-hydroxybenzotriazole (HOBt) in dry acetonitrile can facilitate the formation of structurally analogous compounds . Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical. In related syntheses, cyclic ethers (e.g., THF) or aromatic solvents (e.g., toluene) are preferred for their compatibility with organometallic intermediates . Yields can be improved by employing high-purity reagents and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the piperidine ring conformation, bromopyridinyl substitution, and ester functionality. For example, deshielded protons adjacent to the bromine atom on the pyridine ring typically appear downfield (δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (e.g., [M+H]+ peaks). Fragmentation patterns, such as loss of the ethyl carboxylate group (Δm/z 73), help validate structural assignments .
  • Infrared Spectroscopy (IR) : Stretching frequencies for ester carbonyl (C=O, ~1720 cm⁻¹) and aromatic C-Br (~550 cm⁻¹) provide additional confirmation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for determining bond angles, torsion angles, and puckering conformations of the piperidine ring . Challenges include:

  • Disorder in the Bromopyridinyl Group : Bromine’s high electron density can cause absorption effects, requiring correction via empirical methods (e.g., SADABS).
  • Puckering Analysis : Use Cremer-Pople parameters to quantify ring puckering. For six-membered rings, the amplitude (q) and phase angle (θ) define deviations from planarity .
  • Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like chains or rings in crystal packing, which influence stability and solubility .

Q. How can computational modeling address discrepancies between predicted and experimental conformational data?

Methodological Answer:

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify steric or electronic mismatches. For example, deviations in dihedral angles may suggest unaccounted solvent effects or crystal packing forces .
  • Molecular Dynamics (MD) : Simulate solution-phase behavior to assess flexibility of the piperidine ring and ester group. Anomalies in NMR coupling constants (e.g., 3JHH) may correlate with dynamic puckering .
  • Docking Studies : If the compound is a drug intermediate, dock into target proteins (e.g., kinases) to evaluate pose consistency with bioassay results .

Q. What strategies are recommended for analyzing hydrogen bonding patterns in crystalline forms of this compound?

Methodological Answer:

  • Graph Set Notation : Assign patterns (e.g., C(6) chains or R₂²(8) rings) using donor-acceptor distances and angles. Tools like Mercury (CCDC) automate this analysis .
  • Thermal Ellipsoids : High displacement parameters in X-ray data may indicate dynamic disorder, requiring alternative refinement models (e.g., split positions) .
  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing efficiency and melting points .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data between batches of the compound?

Methodological Answer:

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated pyridinyl derivatives) that may arise from incomplete bromination or ester hydrolysis .
  • Isotopic Patterns : In HRMS, check for 79Br/81Br isotope ratios (1:1) to confirm bromine retention. Deviations suggest synthetic impurities .
  • Variable Temperature NMR : Resolve overlapping signals caused by conformational exchange. For example, piperidine ring puckering may lead to averaged signals at room temperature .

Properties

IUPAC Name

ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-3-5-16(6-4-10)12-7-11(14)8-15-9-12/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZIJGBDNLFOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856655
Record name Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847406-13-7
Record name Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate

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